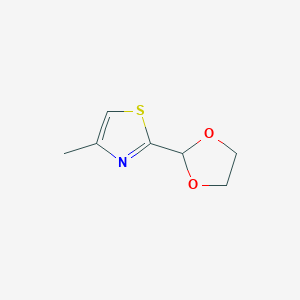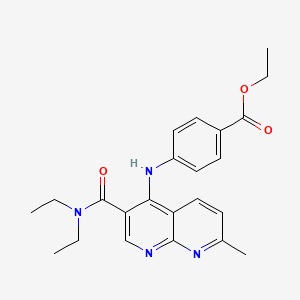
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research. It is a five-membered ring containing both sulfur and oxygen atoms. This molecule has shown potential in various applications, including biological, chemical, and material sciences.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is not well understood. However, it is believed that this compound interacts with various biological molecules, including proteins and nucleic acids. This interaction leads to changes in the biological activity of these molecules, which can result in various physiological effects.
Biochemical and Physiological Effects:
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole has shown various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been shown to have antibacterial and antifungal activity. This compound has also been shown to have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is its versatility in various scientific research applications. This compound is relatively easy to synthesize and has shown promising results in various studies. However, one of the limitations of this compound is its potential toxicity. Therefore, caution must be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole. One potential direction is the development of this compound as an anticancer agent. Additionally, this compound has potential as a fluorescent probe for bioimaging studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole is a versatile compound that has shown potential in various scientific research applications. Its synthesis method is relatively easy, and it has shown promising results in various studies. However, its potential toxicity must be taken into consideration when using this compound in lab experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole can be achieved through various methods. One of the most common methods is the reaction of 2-amino-4-methylthiazole with ethylene oxide in the presence of a base. This reaction leads to the formation of 2-(2-hydroxyethyl)-4-methyl-1,3-thiazole, which is further reacted with paraformaldehyde to produce 2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole.
Aplicaciones Científicas De Investigación
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole has shown potential in various scientific research applications. It has been used as a building block in the synthesis of various organic molecules. This compound has also been used as a fluorescent probe in bioimaging studies. Additionally, it has been used as a corrosion inhibitor in the material science field.
Propiedades
IUPAC Name |
2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)7-9-2-3-10-7/h4,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDIFONCVHDMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-4-methyl-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide](/img/structure/B2703159.png)
![6-Benzyl-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703161.png)


![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2703165.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2703168.png)
![6-bromo-9H-pyrido[2,3-b]indole](/img/structure/B2703169.png)
amine](/img/structure/B2703170.png)

![N-(2-furylmethyl)-4-{[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2703172.png)
![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2703174.png)
![4-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703179.png)